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Compound of Interest

Compound Name: Sulfo-Cy3.5-DBCO

Cat. No.: B12370391

Get Quote

Traditional click chemistry often relies on a copper(I) catalyst, which can be toxic to living cells

and organisms.[1] Strain-promoted alkyne-azide cycloaddition (SPAAC) circumvents this

limitation by utilizing a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts

spontaneously with an azide-modified molecule.[1][2][3] This reaction is highly specific and

bioorthogonal, meaning it does not interfere with native biological processes.[1] The reaction is

fast, efficient, and proceeds under mild, physiological conditions, making it ideal for labeling

sensitive biomolecules in complex environments, including in vivo.

Properties of Sulfo-Cy3.5-DBCO
Sulfo-Cy3.5-DBCO is a fluorescent dye featuring a DBCO group for copper-free click

chemistry and a sulfonate group to enhance water solubility. This red fluorescent dye is well-

suited for a variety of fluorescence-based detection methods.

Table 1: Quantitative Data for Sulfo-Cy3.5-DBCO

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12370391#bc-rfq
https://www.interchim.fr/ft/B/BB014d.pdf
https://www.interchim.fr/ft/B/BB014d.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8778659/
https://pubs.acs.org/doi/10.1021/acs.bioconjchem.1c00537
https://www.interchim.fr/ft/B/BB014d.pdf
https://www.benchchem.com/product/b12370391/docs?utm_src=pdf-body#core-concepts-the-power-of-copper-free-click-chemistry
https://www.benchchem.com/product/b12370391/docs?utm_src=pdf-body#core-concepts-the-power-of-copper-free-click-chemistry
https://www.benchchem.com/product/b12370391/docs?utm_src=pdf-body#core-concepts-the-power-of-copper-free-click-chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370391?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Excitation Maximum (λex) 591 nm

Emission Maximum (λem) 604 nm

Molar Extinction Coefficient (ε) 139,000 L⋅mol⁻¹⋅cm⁻¹

Quantum Yield (Φ) 0.11

Solubility

Soluble in water and organic

solvents like methanol, DMF,

and DMSO.

Appearance Dark purple solid

Reaction Mechanism and Experimental Workflow
The core of the utility of Sulfo-Cy3.5-DBCO lies in the SPAAC reaction. The DBCO moiety

reacts with an azide-functionalized molecule to form a stable triazole linkage.

Reactants
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Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanism.

A typical experimental workflow for labeling a biomolecule with Sulfo-Cy3.5-DBCO involves a

few key steps, from preparation of the azide-modified target to the final purification of the
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labeled product.

1. Prepare Azide-Modified
Biomolecule

2. Dissolve Sulfo-Cy3.5-DBCO
in an appropriate solvent (e.g., DMSO)

3. Mix Azide-Biomolecule and
Sulfo-Cy3.5-DBCO

4. Incubate at Room Temperature
(Protect from light)

5. Purify the Labeled Biomolecule
(e.g., via size-exclusion chromatography)

6. Characterize the Final Product
(e.g., via spectroscopy)

Click to download full resolution via product page

Caption: Experimental Workflow for Biomolecule Labeling.

Detailed Experimental Protocol: Labeling of an
Azide-Modified Protein
This protocol provides a general guideline for labeling an azide-modified protein with Sulfo-
Cy3.5-DBCO. Optimization may be required for specific proteins and applications.

Materials:
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Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

Sulfo-Cy3.5-DBCO

Anhydrous dimethyl sulfoxide (DMSO)

Purification column (e.g., size-exclusion chromatography column)

Reaction tubes

Spectrophotometer

Procedure:

Preparation of Stock Solutions:

Prepare a 1-10 mM stock solution of Sulfo-Cy3.5-DBCO in anhydrous DMSO. Vortex

briefly to ensure complete dissolution.

The concentration of the azide-modified protein should ideally be between 1-10 mg/mL in

a buffer free of primary amines (e.g., Tris) or azides.

Labeling Reaction:

Add a 3 to 10-fold molar excess of the Sulfo-Cy3.5-DBCO stock solution to the azide-

modified protein solution. The optimal ratio should be determined empirically.

Mix the contents thoroughly by gentle vortexing or pipetting.

Incubate the reaction mixture for 1-4 hours at room temperature, or overnight at 4°C. The

reaction should be protected from light to prevent photobleaching of the dye.

Purification of the Labeled Protein:

Separate the labeled protein from unreacted dye and other reaction components using a

size-exclusion chromatography column (e.g., a desalting column) equilibrated with the

desired storage buffer.
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Collect the fractions containing the protein-dye conjugate, which typically elute first.

Characterization of the Conjugate:

Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per

protein molecule, can be determined spectrophotometrically.

Measure the absorbance of the conjugate at 280 nm (for the protein) and at the

excitation maximum of Sulfo-Cy3.5 (591 nm).

The concentration of the protein can be calculated using the Beer-Lambert law,

correcting for the absorbance of the dye at 280 nm.

The concentration of the dye can be calculated from its absorbance at 591 nm using its

molar extinction coefficient (139,000 L⋅mol⁻¹⋅cm⁻¹).

The DOL is the molar ratio of the dye to the protein.

Storage: Store the purified, labeled protein at 4°C or -20°C, protected from light. The addition of

a cryoprotectant like glycerol may be necessary for long-term storage at -20°C.

Conclusion
Sulfo-Cy3.5-DBCO is a versatile and highly effective fluorescent probe for the specific labeling

of azide-modified biomolecules through copper-free click chemistry. Its excellent water

solubility, combined with the high efficiency and bioorthogonality of the SPAAC reaction, makes

it an invaluable tool for researchers in various fields, including cell biology, proteomics, and

drug development. The detailed properties and protocols provided in this guide offer a solid

foundation for the successful application of this powerful chemical tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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